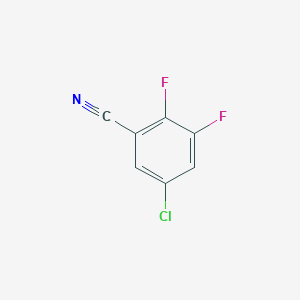
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research into similar compounds, such as various urea and bis-urea derivatives, has demonstrated significant biological activity, including antimicrobial and antifungal effects. For instance, novel compounds with primaquine and substituted benzene moieties showed potent antiproliferative effects against cancer cell lines and high antioxidant activity. These compounds, by virtue of their structural features, could serve as a basis for developing new drugs targeting specific types of cancer and microbial infections (Perković et al., 2016).
Applications in Herbicide Development
Compounds containing urea functionalities have been explored for their potential as herbicides. A study on triazolinone derivatives, which incorporate pharmacophores similar to "(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea", found significant herbicidal activities. These findings highlight the compound's potential utility in agricultural applications, particularly in the development of new herbicides (Luo et al., 2008).
Neuropharmacological Applications
Research into orexin-1 receptor antagonists has identified compounds with similar structures to "(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" that exhibit promising effects in modulating stress-induced hyperarousal without inducing hypnotic effects. This suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticholinesterase and Antioxidant Activities
Compounds with urea/thiourea groups and coumarylthiazole derivatives have shown significant inhibitory activity against cholinesterases, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease. Additionally, these compounds exhibited strong antioxidant activities, indicating their usefulness in combating oxidative stress (Kurt et al., 2015).
Material Science Applications
The synthesis and characterization of complexes constructed from similar ligands have been studied for their potential applications in material science. These complexes exhibit unique electrochemical and thermal properties, which could be utilized in designing new materials for various industrial applications (Chai et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 2-fluorobenzoyl isocyanate to form the final product.", "Starting Materials": [ "2-aminobenzamide", "4-methoxybenzaldehyde", "2-fluorobenzoyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzoyl isocyanate in the presence of a suitable base to form (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941895-41-6 |
Nom du produit |
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C23H19FN4O3 |
Poids moléculaire |
418.428 |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-16-12-10-15(11-13-16)14-28-21(17-6-2-4-8-19(17)26-23(28)30)27-22(29)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |
Clé InChI |
YMRZTEMCWXKGNG-SZXQPVLSSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)
![6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2753447.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2753451.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)

![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)
![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)
![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)